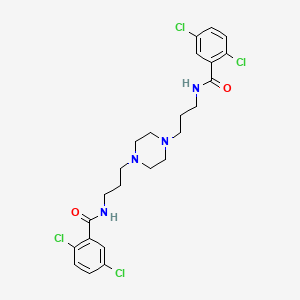![molecular formula C22H17Cl2N3O5S B10899085 4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10899085.png)
4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including dichlorophenyl, carbonyl, hydrazinylidene, acetylamino, and benzenesulfonate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-formylbenzenesulfonic acid to yield the desired hydrazinylidene compound.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl and nitro groups, converting them into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and metabolic pathways. Its structural features enable interactions with various biological targets.
Medicine
The compound and its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
In the industrial sector, this compound can be utilized in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
4-[(E)-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 4-(アセチルアミノ)ベンゼンスルホネートがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、結合や阻害によってその活性を調節する可能性があります。関与する分子標的と経路は異なる場合がありますが、通常はタンパク質、核酸、または細胞膜との相互作用が含まれます。
類似化合物との比較
類似化合物
4-[(E)-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 4-(アミノベンゼンスルホネート): 構造は似ていますが、アセチル基がありません。
4-[(E)-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 4-(メチルアミノ)ベンゼンスルホネート: アセチルアミノ基の代わりにメチルアミノ基が含まれています。
4-[(E)-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 4-(ヒドロキシアミノ)ベンゼンスルホネート: ヒドロキシアミノ基を特徴としています。
独自性
4-[(E)-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 4-(アセチルアミノ)ベンゼンスルホネートにおけるアセチルアミノ基の存在は、それを類似の化合物と区別しています。この官能基は、化合物の反応性、溶解性、生物学的活性に影響を与える可能性があり、特定の用途ではユニークになります。
特性
分子式 |
C22H17Cl2N3O5S |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N3O5S/c1-14(28)26-17-5-9-19(10-6-17)33(30,31)32-18-7-2-15(3-8-18)13-25-27-22(29)16-4-11-20(23)21(24)12-16/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChIキー |
GSLGYORLFLXYAU-DHRITJCHSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10899003.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10899010.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)

![4-[1-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10899031.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10899033.png)
![2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10899042.png)
![ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate](/img/structure/B10899051.png)

![5-{[4-(Propan-2-yl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10899059.png)
![2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899064.png)
![N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide](/img/structure/B10899066.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899088.png)
![1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899089.png)
